1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C20H24N4O.
Preparation Methods
The synthesis of 1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of 2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile with 3-ethoxypropylamine. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives .
Scientific Research Applications
1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(3-Ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds such as:
- 1-[(3-Ethoxypropyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-[(2-(Dimethylamino)ethyl)amino]-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-[(3-(Dimethylamino)propyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-(3-ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-4-15-14(3)16(13-21)20-23-17-9-6-7-10-18(17)24(20)19(15)22-11-8-12-25-5-2/h6-7,9-10,22H,4-5,8,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMJIDMSZBBZGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCCOCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327512 |
Source
|
Record name | 1-(3-ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644253 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329708-71-6 |
Source
|
Record name | 1-(3-ethoxypropylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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